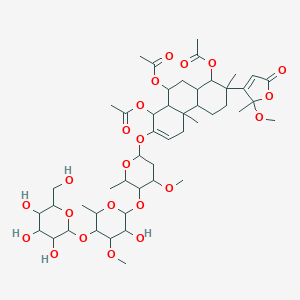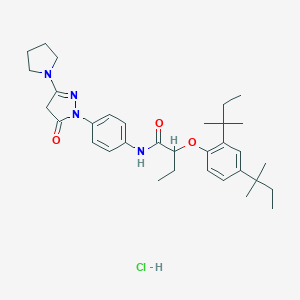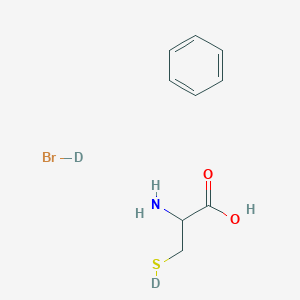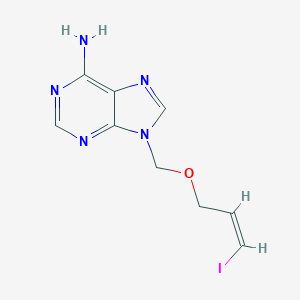
Tylophoroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tylophoroside is a plant-derived compound that has been extensively studied for its medicinal properties. It is a member of the cardiac glycoside family and is found in the leaves and roots of Tylophora indica, a climbing plant that is native to India and Southeast Asia. Tylophoroside has been shown to have a range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.
Aplicaciones Científicas De Investigación
Immune Response Modulation
Tylophora alkaloids like Tylophoroside have shown potential in modulating immune responses. Studies indicate that these alkaloids can inhibit certain types of cellular immune responses. For instance, Tylophora indica, a source of these alkaloids, has been found to inhibit delayed hypersensitivity reaction and contact sensitivity in animal models. This suggests a potential application in managing disorders associated with altered immunological status such as asthma and certain allergies (Ganguly & Sainis, 2001).
Anti-Cancer Properties
Tylophorine, a related compound, exhibits anti-cancer activities. It has been observed to arrest carcinoma cells at the G1 phase and downregulate cyclin A2 expression, suggesting a role in inhibiting cancer cell proliferation (Wu et al., 2009). Additionally, Tylophora alkaloids have been noted for inducing apoptosis in erythroleukemic cells, signifying potential as anti-cancer agents (Ganguly & Khar, 2002).
Novel Antitumor Compounds
Tylophorine analogs have shown significant antitumor effects in studies, with potential as novel antitumor compounds. These analogs have demonstrated potent growth-inhibitory effects against various carcinoma cell lines and have been found to induce differentiation in HepG2 cells, a human hepatocellular carcinoma cell line (Gao et al., 2004).
Mechanisms in Carcinoma Cells
The mechanisms by which Tylophorine affects carcinoma cells have been studied. For example, Tylophorine treatment has been shown to increase the accumulation of c-Jun protein in carcinoma cells and to affect the cyclin A2 promoter activity, influencing cell cycle progression (Yang et al., 2013).
Antimicrobial Potential
Tylophora indica, containing Tylophoroside, has been recognized for its antimicrobial potential. It has been used traditionally for treating ailments like asthma and diarrhea. The methanolic extracts of T. indica have shown effectiveness against various bacteria, highlighting its potential in the health and food industry as a natural antimicrobial agent (Khanna et al., 2018).
Inhibiting Vascular Smooth Muscle Cell Proliferation
Tylophorine has also been found to inhibit the proliferation of vascular smooth muscle cells, which can contribute to the prevention of restenosis after percutaneous coronary interventions. This suggests its potential application in treating vasculo-proliferative disorders (Joa et al., 2019).
Propiedades
Número CAS |
135247-45-9 |
|---|---|
Nombre del producto |
Tylophoroside |
Fórmula molecular |
C7H5ClO3S |
Peso molecular |
1001.1 g/mol |
Nombre IUPAC |
[1,8-diacetyloxy-7-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-(2-methoxy-2-methyl-5-oxofuran-3-yl)-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |
InChI |
InChI=1S/C48H72O22/c1-20-39(68-45-38(57)42(59-10)40(21(2)62-45)69-44-37(56)36(55)35(54)30(19-49)67-44)29(58-9)17-33(61-20)66-27-13-15-46(6)26-12-14-47(7,31-18-32(53)70-48(31,8)60-11)43(65-24(5)52)25(26)16-28(63-22(3)50)34(46)41(27)64-23(4)51/h13,18,20-21,25-26,28-30,33-45,49,54-57H,12,14-17,19H2,1-11H3 |
Clave InChI |
VESHJLKAOVXYMW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)O |
Sinónimos |
tylophoroside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]biphenyl-4-carboxamide](/img/structure/B237042.png)
![[1-(3,4,5,11,17,18,19-Heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-3-oxo-1-(3,4,5-trihydroxybenzoyl)oxypropan-2-yl] 2-[[11,37-diformyl-4,5,6,14,21,22,25,26,30,31,32,44,45,46,49,50,56-heptadecahydroxy-9,17,35,41,53,59-hexaoxo-12,38-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,10,16,28,36,40,54,60-octaoxanonacyclo[37.11.6.413,27.03,8.018,23.029,34.042,47.048,52.024,58]hexaconta-1(50),3,5,7,18,20,22,24,26,29,31,33,42,44,46,48,51,57-octadecaen-20-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B237049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-isopropylbenzamide](/img/structure/B237055.png)
![[(2R,3R,4R,5R)-2-[[(3R)-2,2-difluoro-3-hydroxytetradecanoyl]amino]-5,6-dihydroxy-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B237058.png)
![4-cyano-2-fluoro-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B237064.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B237066.png)


![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)